3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
Overview
Description
3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features a furan ring substituted with a methyl group at the 5-position, a pyrazole ring, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 5-methylfurfural with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as ethyl acetoacetate, to form the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the carbohydrazide group under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted hydrazides and hydrazones.
Scientific Research Applications
3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmacophore in drug design.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Furfurylamine: A derivative of furan with an amine group.
5-Methylfurfurylamine: Similar to furfurylamine but with a methyl group at the 5-position.
2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole: Contains a furan ring and a benzimidazole moiety
Uniqueness
3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a furan and a pyrazole ring, along with a carbohydrazide group. This combination of functional groups provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Biological Activity
3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities, supported by various studies and data.
- Molecular Formula : C9H10N4O2
- Molecular Weight : 206.2 g/mol
- CAS Number : 306285-59-6
Antibacterial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted that pyrazole compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial survival and replication, making them prime targets for antibiotic development.
Table 1: Antibacterial Activity of Pyrazole Derivatives
Compound | Target Bacteria | MIC (μg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 0.03 | |
Escherichia coli | 0.046 | ||
Streptococcus pneumoniae | 0.008 |
The compound has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low microgram range.
Antifungal Activity
The antifungal properties of pyrazole derivatives have also been explored. Studies suggest that these compounds can inhibit the growth of various fungi by disrupting their cellular processes. For instance, pyrazole derivatives have been reported to exhibit activity against Candida albicans and other pathogenic fungi.
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. It has been suggested that the compound could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.
Table 2: Anticancer Activity of Pyrazole Derivatives
Compound | Cancer Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | HeLa (cervical cancer) | 15 | |
MCF7 (breast cancer) | 20 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within pathogens and cancer cells. The pyrazole ring structure facilitates interactions with enzymes and receptors, leading to inhibition of key metabolic pathways.
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives and evaluated their biological activities. Among them, this compound demonstrated superior activity compared to other derivatives, particularly against S. aureus and E. coli. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between the compound and its targets.
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-2-3-8(15-5)6-4-7(13-12-6)9(14)11-10/h2-4H,10H2,1H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRCSEZSNYNNAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328095 | |
Record name | 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671349 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306285-59-6 | |
Record name | 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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